![molecular formula C13H13N7O2 B2561814 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1903153-48-9](/img/structure/B2561814.png)
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of 4-oxobenzo[d][1,2,3]triazin . It is related to a series of compounds that have been investigated for their potential as cholinesterase inhibitors . These compounds have shown excellent inhibition against butyrylcholinesterase (BuChE) and moderate inhibitory activity toward acetylcholinesterase (AChE) .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, simple, and low-cost methodology under mild conditions . The most common method for sulfonamide synthesis is by the reaction of sulfonyl chloride and amine under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 1,2,3-triazole ring attached to a 4-oxobenzo[d][1,2,3]triazin ring . Further structural analysis would require more specific information or computational modeling.Applications De Recherche Scientifique
Aggregation-Induced Emission (AIE)
The compound demonstrates aggregation-induced emission (AIE), a phenomenon where its emission efficiency significantly increases upon aggregation. Initially considered a weak luminophore, it transforms into a strong emitter when aggregated . Researchers are exploring its applications in:
Drug Discovery
Given its unique structure, the compound may have potential in drug discovery. Researchers have synthesized and characterized new heterocyclic compounds related to it. These derivatives could serve as scaffolds for designing novel drugs .
Pesticide Applications
While not directly related to the compound itself, its structural motifs may inspire the development of effective pesticides. For instance:
- Methyl Benzoate : This compound, which shares some features with our target compound, has shown promise as a pesticide against various insect pests. Its modes of action include contact toxicity, fumigation, ovicidal effects, oviposition deterrence, repellency, and attraction .
Mécanisme D'action
Target of Action
The primary targets of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and learning .
Mode of Action
1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide affects the cholinergic pathway . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Pharmacokinetics
Its potent inhibitory activity against ache and buche suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BuChE . This can potentially alleviate the symptoms of diseases characterized by reduced acetylcholine levels, such as Alzheimer’s disease .
Action Environment
Like all drugs, factors such as temperature, ph, and the presence of other substances can potentially affect its stability and efficacy .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-19-8-11(16-17-19)12(21)14-6-7-20-13(22)9-4-2-3-5-10(9)15-18-20/h2-5,8H,6-7H2,1H3,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQFBKMESTJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)

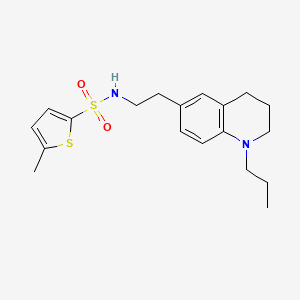
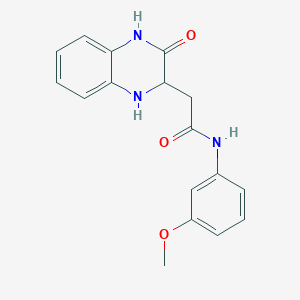
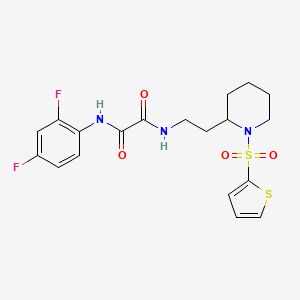
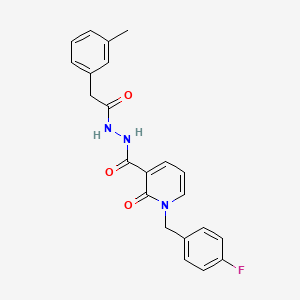
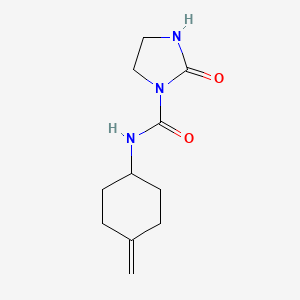

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)